molecular formula C16H14 B14265769 Benzene, 1,1'-(1,2-butadiene-1,4-diyl)bis- CAS No. 141821-06-9

Benzene, 1,1'-(1,2-butadiene-1,4-diyl)bis-

Cat. No.: B14265769
CAS No.: 141821-06-9
M. Wt: 206.28 g/mol
InChI Key: LNCZIPPFCPEVAF-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- is an organic compound with a unique structure that includes two benzene rings connected by a butadiene linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- can be achieved through the reaction of ethynylbenzene with specific reagents. One method involves using sodium hydride (NaH), magnesium bromide (MgBr2), and copper(I) chloride (CuCl) in tetrahydrofuran (THF) as the solvent at temperatures ranging from -20°C to 25°C. This reaction yields the desired compound with a yield of approximately 60% .

Industrial Production Methods

While specific industrial production methods for Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the butadiene linker to a saturated hydrocarbon chain.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- involves its interaction with molecular targets through its aromatic rings and butadiene linker. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with various molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- is unique due to its specific butadiene linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

141821-06-9

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2

InChI Key

LNCZIPPFCPEVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=C=CC2=CC=CC=C2

Origin of Product

United States

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